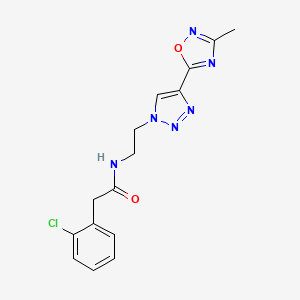![molecular formula C13H13F3O2 B2657517 3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione CAS No. 691406-19-6](/img/structure/B2657517.png)
3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione” is an organic compound that contains a benzyl group attached to a trifluoromethyl group and a pentanedione group. The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom. The benzyl group consists of a phenyl ring attached to a methylene group. Pentanedione refers to a molecule with two ketone groups on a five-carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. The trifluoromethyl group is electron-withdrawing, which could influence the electronic structure of the molecule. The benzyl group is a common structural motif in organic chemistry, often imparting aromatic character to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzyl, and pentanedione groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The benzyl group can undergo a variety of transformations, including oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
TFM pentanedione derivatives have been explored for their pharmacological activities. The incorporation of the CF₃ group can enhance drug efficacy, metabolic stability, and bioavailability. Researchers have synthesized TFM-containing compounds and investigated their potential as therapeutic agents . These drugs may target various diseases, including cancer, inflammation, and infectious diseases.
Covalent Organic Frameworks (COFs) for Energy Storage
In materials science, TFM-functionalized COFs have been studied for their use in lithium-sulfur (Li-S) batteries. These porous crystalline materials help suppress the “shuttle effect” in Li-S batteries, improving their performance and stability .
Synthetic Chemistry and Reaction Intermediates
The TFM group serves as a versatile synthetic handle. Researchers have employed TFM-containing reagents in various chemical reactions, such as coupling reactions, nucleophilic substitutions, and electrophilic transformations. For instance, trifluoromethylthiolation and selenolation reactions have been achieved using TFM-based reagents .
Antimicrobial Agents
Given the rise of antibiotic-resistant bacterial infections, novel antibiotics are urgently needed. Researchers have designed and synthesized TFM pentanedione derivatives with potential antimicrobial activity. These compounds may serve as promising leads for combating pathogens like Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
Electrochemistry and Spectroelectrochemistry
Metal-free and metallophthalocyanines containing TFM pentanedione moieties have been investigated for their electrochemical properties. Researchers have explored their redox behaviors using cyclic voltammetry (CV), square wave voltammetry (SWV), and in situ spectroelectrochemistry .
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation, ingestion, or contact with skin and eyes, and ensure adequate ventilation when handling such compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-8(17)12(9(2)18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOPHGHBBOVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

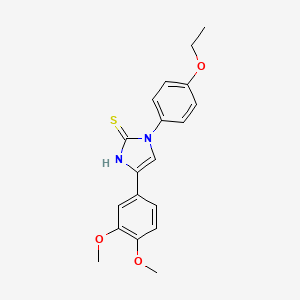
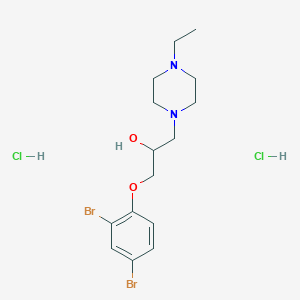
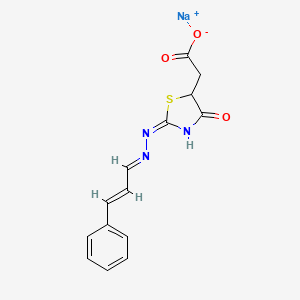
![5-Methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2657439.png)
![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)
![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
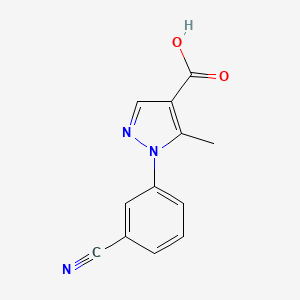

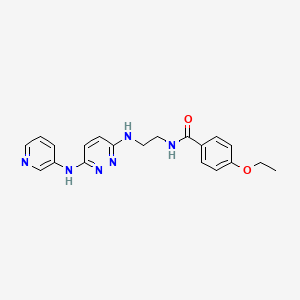
![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![1-({[5-(5-Chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2657454.png)
